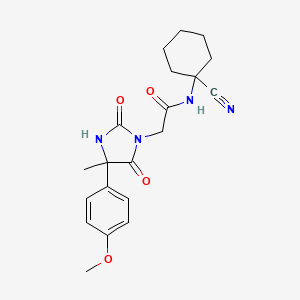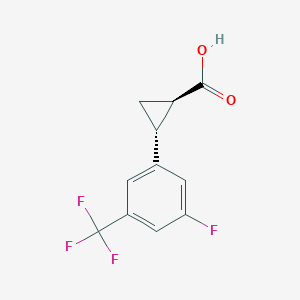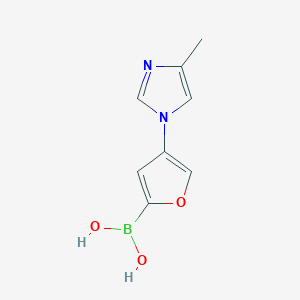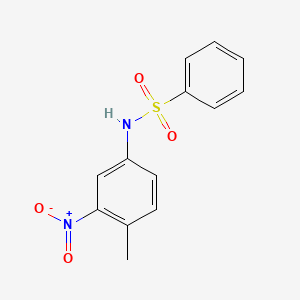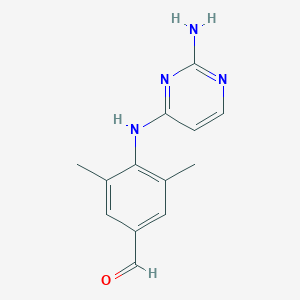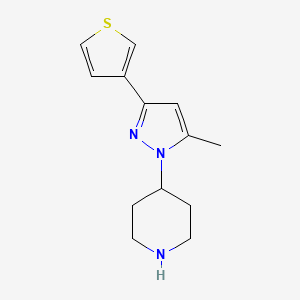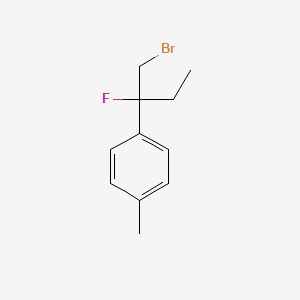
1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a fluorine atom, and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Alkylation: The attachment of the butane chain to the benzene ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form strong bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
1-(1-Bromo-2-fluorobutan-2-yl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(1-Bromo-2-chlorobutan-2-yl)-4-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.
1-(1-Bromo-2-fluorobutan-2-yl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1-(1-Bromo-2-fluorobutan-2-yl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
Properties
Molecular Formula |
C11H14BrF |
|---|---|
Molecular Weight |
245.13 g/mol |
IUPAC Name |
1-(1-bromo-2-fluorobutan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C11H14BrF/c1-3-11(13,8-12)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
DOZGKXSBHKKJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)(C1=CC=C(C=C1)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


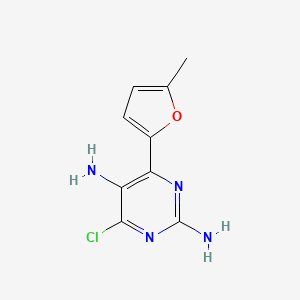

![Methyl 2-(2,2-dimethylbenzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B13349291.png)
![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)
